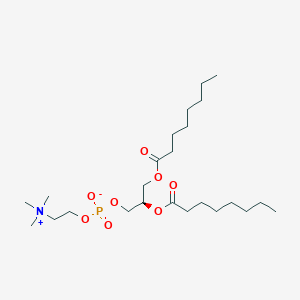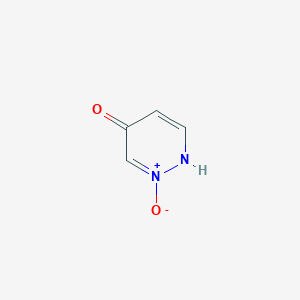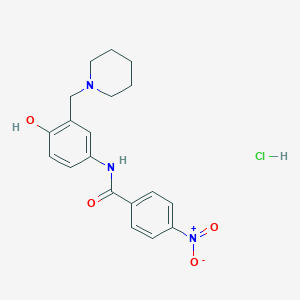
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is a chemical compound used in scientific research for its unique properties and potential applications. This compound is synthesized through a specific method and has been the subject of numerous studies due to its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is not fully understood. However, it is believed to interact with certain proteins and enzymes in biological systems, leading to changes in their activity and function. This interaction may be due to the presence of the piperidine and nitro groups in the compound.
Effets Biochimiques Et Physiologiques
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, it has been shown to have a high degree of selectivity for certain proteins and enzymes, making it useful in studying their activity and function.
However, there are also limitations associated with the use of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride in lab experiments. Its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, it may have off-target effects, leading to unintended consequences in experiments.
Orientations Futures
There are several future directions for the study of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride. One potential direction is the development of new catalysts for organic reactions using this compound as a ligand. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of certain diseases. Finally, the use of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride as a fluorescent probe for detecting the presence of certain molecules in biological systems could be further explored.
Méthodes De Synthèse
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is synthesized through a specific method involving the reaction of piperidine, 4-nitrobenzaldehyde, and aniline. The reaction produces a yellow solid which is then purified through recrystallization. The final product is a white crystalline powder.
Applications De Recherche Scientifique
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting the presence of certain molecules in biological systems. It has also been used as a ligand in the development of new catalysts for organic reactions. Additionally, it has been studied for its potential use in the treatment of certain diseases.
Propriétés
Numéro CAS |
19208-03-8 |
|---|---|
Nom du produit |
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride |
Formule moléculaire |
C19H22ClN3O4 |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C19H21N3O4.ClH/c23-18-9-6-16(12-15(18)13-21-10-2-1-3-11-21)20-19(24)14-4-7-17(8-5-14)22(25)26;/h4-9,12,23H,1-3,10-11,13H2,(H,20,24);1H |
Clé InChI |
LOALLPOXFNXXHV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
SMILES canonique |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Autres numéros CAS |
19208-03-8 |
Synonymes |
LG-253 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









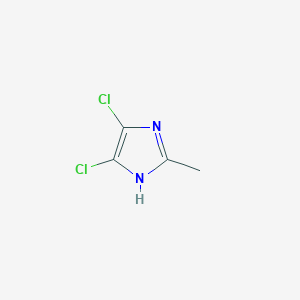
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
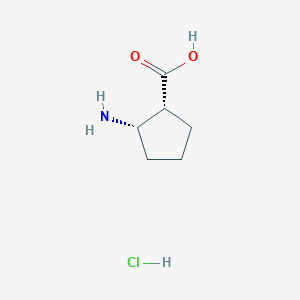
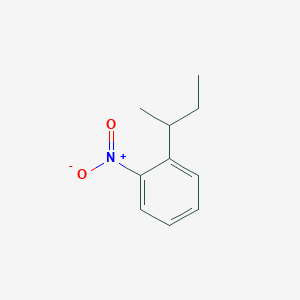

![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
